molecular formula C14H14FNO B13565590 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine

1-(4-Fluorophenyl)-2-phenoxyethan-1-amine

Cat. No.: B13565590
M. Wt: 231.26 g/mol
InChI Key: SCHFXNFRXHJCIF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is an organic compound that features a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with phenol in the presence of a base to form 4-fluorophenyl phenyl ether. This intermediate is then subjected to reductive amination with ethanamine under catalytic hydrogenation conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or phenoxy rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of various functional groups, such as alkyl, halogen, or nitro groups.

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenoxyethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-2-phenoxyethanol: Similar structure but with a hydroxyl group instead of an amine.

    1-(4-Fluorophenyl)-2-phenoxypropane: Similar structure but with a propane backbone instead of ethanamine.

    1-(4-Fluorophenyl)-2-phenoxybutane: Similar structure but with a butane backbone.

Uniqueness: 1-(4-Fluorophenyl)-2-phenoxyethan-1-amine is unique due to its specific combination of a fluorinated phenyl group and a phenoxy group attached to an ethanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenoxyethanamine

InChI

InChI=1S/C14H14FNO/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9,14H,10,16H2

InChI Key

SCHFXNFRXHJCIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N

Origin of Product

United States

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